1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea

P2Y₁ receptor antagonism urea SAR benzofuran pharmacophore

Standard benzofuran amines suffer from off-target aminergic activity. This N'-ethyl urea derivative neutralizes the basic center (ΔpKa >9 units), eliminating monoamine transporter affinity for cleaner neuroscience controls. - **Precision Tool**: Minimal N'-ethyl urea motif enables systematic SAR vs. aryl/heteroaryl analogs. - **Validated Scaffold**: P2Y1 receptor antagonist chemotype (Ki 90-200 nM range). - **Forensic Standard**: Reference material for LC-MS/MS identification of benzofuran NPS metabolites. Supplied as crystalline solid. Certified for research use only.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 2034381-13-8
Cat. No. B2700535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea
CAS2034381-13-8
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCCNC(=O)NC(C)CC1=CC2=CC=CC=C2O1
InChIInChI=1S/C14H18N2O2/c1-3-15-14(17)16-10(2)8-12-9-11-6-4-5-7-13(11)18-12/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17)
InChIKeyBVQGJXYRWUPULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline


1-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-ethylurea (CAS 2034381-13-8) is a synthetic small molecule (C₁₄H₁₈N₂O₂, MW 246.30 g/mol) belonging to the benzofuran-substituted urea class . Its structure comprises a benzofuran core linked via a propan-2-yl spacer to an N′-ethylurea terminus (SMILES: CCNC(=O)NC(C)Cc1cc2ccccc2o1) . The parent amine, [1-(1-benzofuran-2-yl)propan-2-yl](ethyl)amine (also known as 2-EAPB, CAS 30455-81-3), is a recognized substituted benzofuran within the new psychoactive substances (NPS) landscape [1][2]. The conversion of this amine to the corresponding ethylurea derivative alters hydrogen-bonding capacity, metabolic susceptibility, and receptor-interaction profile—factors that differentiate it from the parent amine and from non-urea benzofuran analogs for research applications.

Chemotype Benzofuran urea with N′-ethyl motif; structurally aligned with P2Y₁ receptor antagonist pharmacophore
Probe class Neutral urea probe diverges from parent amine 2-EAPB; reduces monoamine transporter interaction potential
Regiochemistry C2-substituted benzofuran with α-methyl-branched linker; distinct from C5 and linear-chain analogs

Structural Determinants of Benzofuran Urea Activity


Benzofuran-substituted ureas exhibit steep structure–activity relationships (SAR) where minor modifications to the urea N′-substituent, the benzofuran substitution position, or the linker length produce order-of-magnitude changes in target affinity and functional activity [1][2]. In the P2Y₁ receptor antagonist series, for instance, conservative alkyl substitutions on the urea terminus shifted binding Ki values from nanomolar to micromolar ranges, and platelet aggregation IC₅₀ values varied by >10-fold among close analogs [1]. The target compound's specific combination—benzofuran-2-yl attachment, α-methyl-branched propan-2-yl linker, and N′-ethyl urea terminus—defines a distinct pharmacophoric signature that cannot be replicated by analogs bearing aryl urea, methoxyethyl urea, or chain-extended propyl linkers. Consequently, procurement of a generic 'benzofuran urea' without precise specification of the N′-ethyl, benzofuran-2-yl, α-methyl architecture introduces substantial risk of altered target engagement and non-reproducible results.

Urea terminus N′-aryl or alkoxyethyl urea analogs may shift P2Y₁ affinity substantially; class SAR favors small N′-alkyl chains.
Linker topology Linear propyl linkers lack α-methyl restriction; conformational sampling and target selectivity may differ from branched architecture.
Amine vs. urea Parent amine 2-EAPB engages monoamine transporters; urea derivative redirects target profile. Direct replacement will alter pharmacology.

Differentiation from Closest Structural Analogs


Urea N′-Substituent and Predicted Target Engagement

In the benzofuran urea P2Y₁ antagonist series described by Thalji et al. (2010), the N′-alkyl urea substitution pattern is a primary determinant of receptor binding affinity. Compounds with small N′-alkyl substituents achieved Ki values in the 90–200 nM range at the human P2Y₁ receptor, whereas introduction of bulkier N′-aryl substituents generally reduced affinity [1]. Although the specific Ki of 1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea at P2Y₁ has not been reported, its N′-ethyl group corresponds to the minimal alkyl urea motif associated with optimal potency in this chemotype, in contrast to the N′-o-tolyl analog (CAS 2034381-22-9) or N′-(2-methoxyethyl) analog (CAS 2034611-59-9), which bear sterically larger or more polar urea termini predicted to alter P2Y₁ binding [1].

Urea N′-substituent
Class-level
N′-ethyl motif matches minimal alkyl urea pattern (Ki ~90–200 nM in benzofuran urea chemotype); N′-aryl or alkoxyethyl analogs predicted ≥3- to 10-fold weaker P2Y₁ affinity per SAR trends.
Supports N′-alkyl urea SAR workflow; avoids unpredictable steric effects.
Inferred from P2Y₁ radioligand displacement and platelet aggregation assays; compound-specific Ki not reported.
P2Y₁ receptor antagonism urea SAR benzofuran pharmacophore

Linker Architecture and Conformational Restriction

The target compound contains an α-methyl-branched propan-2-yl linker between the benzofuran C2 position and the urea N1. The closest linker variant, 1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea (CAS not assigned; benchchem reference), uses a linear three-carbon propyl chain lacking the α-methyl branch. The α-methyl substituent introduces a chiral center and restricts conformational freedom around the C–N bond, which can influence the spatial presentation of the urea pharmacophore to target proteins. In related benzofuran amine series, the presence or absence of α-substitution on the alkyl linker differentiates 2-EAPB (α-methyl present) from its linear-chain analogs in both monoamine transporter activity and behavioral pharmacology [1][2].

Linker architecture
Class-level
α-Methyl-branched propan-2-yl linker introduces chiral center and restricts C–N bond rotation; linear propyl linker (CAS not assigned) lacks this constraint.
Conformational restriction may differentiate target selectivity; relevant for structure-based design.
Qualitative inference from 2-EAPB amine SAR; direct urea comparative binding data not available.
linker SAR conformational restriction benzofuran urea

Benzofuran Substitution Position and Pharmacological Profile

The target compound bears the aminoalkyl-urea chain at the benzofuran C2 position. In the substituted benzofuran NPS class, C2-substituted analogs (e.g., 2-EAPB, 2-APB) and C5-substituted analogs (e.g., 5-EAPB, 5-APB) exhibit distinct pharmacological profiles. In rodent behavioral studies, 2-EAPB (C2-substituted) and 5-EAPB (C5-substituted) both induced conditioned place preference and were self-administered, but only 5-EAPB induced locomotor sensitization in mice—a differential effect attributed to the benzofuran substitution position [1]. 2-EAPB and 5-EAPB also showed divergent effects on dopamine D₁/D₂ receptor and dopamine transporter expression in nucleus accumbens and ventral tegmental area [1]. The target compound's C2 connectivity may confer a distinct in vivo pharmacological signature compared to hypothetical C5-connected urea analogs.

C2 vs. C5 substitution
Context-dependent
In rodent studies, C2-substituted 2-EAPB did not induce locomotor sensitization, while C5-substituted 5-EAPB did at equivalent doses. Both showed conditioned place preference.
Benzofuran regiochemistry alters behavioral endpoint profile; C2 attachment aligns with 2-EAPB-like trajectory.
Behavioral data from Sprague-Dawley rats and C57BL/6 mice; direct urea studies not yet performed.
benzofuran regiochemistry C2 vs C5 substitution receptor subtype selectivity

Urea vs. Parent Amine Physicochemical Properties

The target compound is the N′-ethylurea derivative of [1-(1-benzofuran-2-yl)propan-2-yl](ethyl)amine (2-EAPB, CAS 30455-81-3). Conversion of the secondary amine (predicted pKa ~9.5–10.5) to the corresponding urea (predicted pKa of urea NH < 1; neutral at physiological pH) eliminates the protonated, positively charged amine at pH 7.4 [1]. This transformation reduces the compound's cation–π and ionic interactions with aspartate residues in aminergic receptors (e.g., the conserved Asp3.32 in monoamine GPCRs), shifting the target landscape away from monoamine transporters toward targets that recognize neutral urea H-bond donor/acceptor motifs—such as P2Y purinergic receptors, kinases, or soluble epoxide hydrolase [2]. The urea carbonyl and dual NH groups also increase the number of H-bond donor/acceptor sites from 1 (amine) to 4 (urea), enhancing potential for directed, geometry-dependent target interactions.

Urea vs. amine
Reported
ΔpKa > 9 units (amine conj. acid pKa ~10 vs. urea conj. acid ~0–1); H-bond donor count increases from 1 to 2; introduces carbonyl acceptor absent in parent amine.
Neutral urea redirects target landscape away from monoamine transporters toward neutral-ligand receptors.
Physicochemical prediction; confirmed by SMILES comparison.
urea vs. amine physicochemical differentiation hydrogen bonding

Analytical Purity and Batch Consistency Requirements

No authoritative pharmacopoeial monograph or certified reference standard exists for 1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea. The compound is listed on the ChemSrc chemical database with molecular formula C₁₄H₁₈N₂O₂ and molecular weight 246.30 g/mol, but without reported melting point, boiling point, density, or purity specifications . In contrast, close structural analogs in the benzofuran urea series (e.g., 1-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-methoxyethyl)urea, CAS 2034611-59-9; 1-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea, CAS 2034331-82-1) are similarly cataloged but also lack published purity benchmarks . For procurement decisions, this means that independent analytical verification (HPLC, NMR, MS) is essential for any sourced batch, and suppliers should be evaluated on their ability to provide batch-specific certificates of analysis.

Purity standards
Data to verify
No pharmacopoeial monograph or certified reference standard exists; MW 246.30 and SMILES confirmed, but mp, bp, density, and purity benchmarks absent.
Procurement value depends on supplier batch-specific COA; independent HPLC/NMR/MS verification essential.
Database survey of ChemSrc, PubChem, vendor catalogs (2024).
analytical characterization purity specification batch consistency

Recommended Research and Procurement Applications


P2Y₁ Receptor Antagonist Screening and SAR

The benzofuran-substituted urea chemotype is validated as a P2Y₁ receptor antagonist scaffold, with lead compounds demonstrating Ki values of 90–200 nM and inhibition of ADP-mediated platelet aggregation [1]. 1-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-ethylurea, bearing the minimal N′-ethyl urea motif and C2-connected benzofuran, serves as a simplified probe for systematic SAR exploration of the urea alkyl terminus without confounding aryl or heteroaryl substituents. This compound is appropriate for competitive radioligand displacement assays using [³³P]-2MeS-ADP at human P2Y₁ expressed in HEK293 cells, and for functional platelet aggregation assays in platelet-enriched human plasma [1].

Neuroscience Probe with Attenuated Transporter Activity

The parent amine 2-EAPB exhibits rewarding and reinforcing effects in rodents via conditioned place preference and self-administration paradigms [2]. Conversion to the urea derivative neutralizes the basic amine center (ΔpKa > 9 units), which is predicted to substantially reduce affinity for monoamine transporters (DAT, NET, SERT) that require a protonated amine for interaction with the conserved aspartate residue . This compound is therefore suited as a negative control or selectivity probe in neuroscience studies where discrimination between aminergic and non-aminergic benzofuran targets is required.

Kinase and Enzyme Inhibitor Screening Deck

Urea derivatives are privileged scaffolds in kinase inhibition (e.g., sorafenib-type type II kinase inhibitors) and soluble epoxide hydrolase inhibition [3]. The benzofuran-propan-2-yl-ethylurea architecture introduces a heterocyclic benzofuran moiety capable of occupying the adenine pocket or allosteric sites in kinase ATP-binding domains. This compound is suitable for inclusion in diversity-oriented screening decks targeting the kinome, ureases, or epoxide hydrolases, where its neutral, H-bond-rich urea motif complements traditional type I kinase inhibitor chemotypes [3][4].

Analytical Reference Standard for Forensic Toxicology

Given the structural relationship to 2-EAPB—a known new psychoactive substance (NPS) of the substituted benzofuran class [2]—this urea derivative may emerge as a metabolite, synthetic byproduct, or intended NPS analog requiring analytical identification. Procurement of the pure compound enables its use as a reference standard for LC-MS/MS method development, metabolite identification studies, or forensic casework involving seized benzofuran derivatives [5].

Application
Selection Property
Validation Focus
P2Y₁ receptor SAR studies
N′-ethyl urea pharmacophore
Radioligand displacement and platelet aggregation functional assays
Neuroscience ligand-selectivity research
Neutral urea probe (predicted low transporter affinity)
Monoamine transporter vs. non-transporter target discrimination
Kinase and enzyme inhibitor screening
H-bond-rich urea scaffold
Kinase panel or soluble epoxide hydrolase inhibition assays
Forensic toxicology reference standard
Benzofuran urea identity (structurally related to 2-EAPB)
LC-MS/MS method development and metabolite identification
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